Cas no 20252-07-7 (5-amino-3-methyl-1H-pyridin-2-one)
5-amino-3-methyl-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-3-methyl-2(1H)-Pyridinone
- 5-AMINO-3-METHYL-PYRIDIN-2-OL
- 5-Amino-3-methylpyridin-2-ol
- 5-amino-3-methyl-1H-pyridin-2-one
- AB41215
- EN300-149500
- 5-Amino-3-methylpyridin-2(1H)-one
- BS-27724
- SCHEMBL3388832
- AKOS011764140
- 5-amino-3-methyl-1,2-dihydropyridin-2-one
- 20252-07-7
- MFCD07375119
- DB-066101
- AKOS026728141
- SCHEMBL21026422
- CS-0370497
-
- MDL: MFCD07375119
- Inchi: 1S/C6H8N2O/c1-4-2-5(7)3-8-6(4)9/h2-3H,7H2,1H3,(H,8,9)
- InChI Key: YPTFRBRYRPFHOJ-UHFFFAOYSA-N
- SMILES: O=C1C(C)=CC(=CN1)N
Computed Properties
- Exact Mass: 124.06400
- Monoisotopic Mass: 124.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- PSA: 59.14000
- LogP: 1.25900
5-amino-3-methyl-1H-pyridin-2-one Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A029015462-250mg |
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20252-07-7 | 95% | 250mg |
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| TRC | A614725-100mg |
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$ 276.00 | 2023-04-19 | ||
| TRC | A614725-250mg |
5-Amino-3-methylpyridin-2-ol |
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$ 546.00 | 2023-04-19 | ||
| TRC | A614725-500mg |
5-Amino-3-methylpyridin-2-ol |
20252-07-7 | 500mg |
$ 844.00 | 2023-04-19 | ||
| TRC | A614725-1g |
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$ 1200.00 | 2023-04-19 | ||
| Chemenu | CM314937-1g |
5-Amino-3-methylpyridin-2-ol |
20252-07-7 | 95% | 1g |
$485 | 2022-06-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2950-100mg |
5-amino-3-methyl-1H-pyridin-2-one |
20252-07-7 | 95% | 100mg |
¥1109.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2950-250mg |
5-amino-3-methyl-1H-pyridin-2-one |
20252-07-7 | 95% | 250mg |
¥1479.0 | 2024-04-22 |
5-amino-3-methyl-1H-pyridin-2-one Suppliers
5-amino-3-methyl-1H-pyridin-2-one Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 5-amino-3-methyl-1H-pyridin-2-one
Comprehensive Overview of 5-Amino-3-methyl-1H-pyridin-2-one (CAS No. 20252-07-7): Properties, Applications, and Research Insights
5-Amino-3-methyl-1H-pyridin-2-one (CAS No. 20252-07-7) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This pyridine derivative belongs to the class of amino-substituted nitrogen heterocycles, which are widely explored for their bioactivity and synthetic versatility. With a molecular formula of C6H8N2O and a molar mass of 124.14 g/mol, this compound exhibits a melting point range of 180-185°C, making it suitable for high-temperature applications.
Recent studies highlight the role of 5-amino-3-methyl-1H-pyridin-2-one as a key intermediate in synthesizing antiviral agents and enzyme inhibitors. Its structural motif – featuring both amino and methyl functional groups – allows for diverse chemical modifications, addressing current research demands for targeted drug delivery systems. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly employed for purity assessment (>98%), meeting stringent pharmaceutical standards.
The compound's solubility profile – soluble in polar solvents like DMSO and methanol but insoluble in non-polar solvents – makes it particularly valuable for bioconjugation applications. Researchers are investigating its potential in developing fluorescent probes for cellular imaging, capitalizing on the pyridine core's electron-rich nature. This aligns with growing interest in bioimaging technologies, a field projected to reach $8.9 billion by 2027 according to market research.
In material science, 20252-07-7 serves as a building block for coordination polymers with potential applications in molecular recognition systems. Its ability to form stable complexes with transition metals is being explored for designing catalysts in green chemistry initiatives. The compound's thermal stability (decomposition temperature >250°C) further enhances its utility in high-performance materials development.
Quality control protocols for 5-amino-3-methyl-1H-pyridin-2-one typically involve NMR spectroscopy (¹H and ¹³C) for structural verification and FT-IR for functional group analysis. Storage recommendations include protection from light at 2-8°C under inert atmosphere, ensuring long-term stability. These specifications cater to the pharmaceutical industry's increasing demand for well-characterized intermediates in drug development pipelines.
The synthesis of CAS 20252-07-7 generally involves multi-step organic reactions starting from commercially available pyridine precursors. Recent process optimization efforts focus on atom economy and waste reduction, responding to the chemical industry's sustainability goals. Patent literature reveals innovative routes employing microwave-assisted synthesis, reducing reaction times from hours to minutes while improving yields.
Emerging applications include its use in developing photoresponsive materials for optoelectronic devices, leveraging the compound's conjugated system. Computational chemistry studies utilizing DFT calculations predict interesting electronic properties that could benefit organic semiconductor research. These developments position 5-amino-3-methyl-1H-pyridin-2-one as a versatile scaffold in both life sciences and advanced materials sectors.
Safety assessments indicate that proper handling with PPE (personal protective equipment) is recommended, though the compound doesn't exhibit extreme hazards. Standard laboratory precautions including fume hood use and chemical-resistant gloves are sufficient for routine operations. This safety profile contributes to its growing adoption in academic and industrial research settings.
The global market for specialty pyridine derivatives like 20252-07-7 is expanding, driven by pharmaceutical R&D investments and demand for custom synthesis services. Suppliers typically offer this compound in research quantities (100mg to 10kg) with certificates of analysis, supporting diverse investigation scales from initial screening to process development.
Future research directions may explore the compound's potential in metal-organic frameworks (MOFs) for gas storage applications or as a ligand in asymmetric catalysis. Its structural features suggest possible utility in developing biodegradable polymers, addressing environmental concerns about plastic waste. These possibilities make 5-amino-3-methyl-1H-pyridin-2-one a compound worth monitoring in chemical innovation trends.
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